3-bromo-N-(2-hydroxyethyl)benzamide
Description
Significance of the Benzamide (B126) Scaffold in Contemporary Chemical Biology and Medicinal Chemistry
The benzamide scaffold, a structural motif characterized by a benzene (B151609) ring attached to an amide group, is of paramount importance in modern chemical biology and medicinal chemistry. researchgate.net This core structure is found in a significant percentage of active pharmaceutical ingredients, a testament to its versatility and favorable biological interaction profile. researchgate.net Benzamides are integral to the development of drugs with a wide spectrum of pharmacological activities, including antimicrobial, anticancer, anti-inflammatory, and analgesic properties. researchgate.netwalshmedicalmedia.com
The utility of the benzamide moiety stems from its ability to act as a versatile building block in the synthesis of more complex molecules and its capacity to interact with biological targets. researchgate.net The amide bond is a fundamental feature in numerous biological processes. researchgate.net In drug design, the benzamide group can function as an inhibitor by interacting with the active sites of enzymes and receptors. researchgate.net Its physicochemical properties, including the ability to form hydrogen bonds and engage in pi-pi stacking interactions, contribute to its efficacy in binding to macromolecules. This has led to the development of benzamide-containing compounds targeting a variety of enzymes and receptors, such as those involved in neurological disorders and cancer. researchgate.netnih.gov For instance, certain benzamide derivatives are used in psychiatry, like sulpiride (B1682569) and amisulpride. walshmedicalmedia.com The continued synthesis and investigation of benzamide derivatives underscore their enduring role as a foundational scaffold in the quest for new therapeutic agents. researchgate.net
Overview of Halogenated Benzamide Derivatives and Their Research Relevance
The introduction of halogen atoms—fluorine, chlorine, bromine, and iodine—to the benzamide scaffold gives rise to halogenated benzamide derivatives, a subclass of compounds with significant research relevance. Halogenation can profoundly influence a molecule's physicochemical properties, such as lipophilicity, metabolic stability, and binding affinity to biological targets. These modifications are a key strategy in drug design to fine-tune the pharmacological profile of a compound.
Halogenated benzamides have been extensively explored for various applications. For example, they have been synthesized and evaluated as potential radioligands for non-invasive imaging techniques like Positron Emission Tomography (PET) and Single Photon Emission Computed Tomography (SPECT). nih.gov Specifically, certain iodinated and brominated benzamide derivatives have shown high affinity for dopamine (B1211576) D2 receptors, making them valuable tools for studying dopaminergic neurotransmission. nih.gov The position and nature of the halogen atom can significantly impact receptor affinity and selectivity. Research has demonstrated that the inclusion of halogens can lead to potent antagonists for receptors like the histamine (B1213489) H3 receptor. nih.gov The systematic study of halogenated benzamides continues to provide insights into structure-activity relationships (SAR), guiding the development of more effective and selective research tools and potential drug candidates.
Academic and Research Context of 3-bromo-N-(2-hydroxyethyl)benzamide within Benzamide Chemistry
This compound is a specific molecule that embodies the principles of both the core benzamide scaffold and the strategic use of halogenation. Its structure features a bromine atom at the meta-position of the benzene ring and an N-substituted hydroxyethyl (B10761427) group. This combination of a halogenated aromatic ring and a polar side chain suggests its potential as a research chemical and a building block in the synthesis of more complex molecules.
While extensive research specifically detailing the biological activity of this compound is not widely published in top-tier journals, its structural motifs are present in compounds investigated for various biological activities. For instance, the N-(2-hydroxyethyl)benzamide substructure is found in molecules that have been synthesized and evaluated as GPR52 G protein-biased agonists, which have potential applications in treating neuropsychiatric and neurological diseases. chemrxiv.org The bromo-substitution on the benzamide ring is a common strategy to modulate receptor affinity and pharmacokinetic properties.
The synthesis of related compounds, such as 3-bromo-N-substituted benzamides, is a recurring theme in chemical literature, indicating the utility of these intermediates in creating diverse chemical libraries for screening purposes. The table below lists some key properties and identifiers for this compound and related structures, highlighting its place within the broader family of halogenated benzamides.
Table 1: Physicochemical Properties and Identifiers for Selected Benzamide Derivatives
| Compound Name | Molecular Formula | Molecular Weight | CAS Number |
| This compound | C9H10BrNO2 | 244.09 | Not available |
| 2-bromo-N-(2-hydroxyethyl)benzamide | C9H10BrNO2 | 244.09 | 82891-94-9 sigmaaldrich.com |
| 3-bromo-N-(2-ethoxyethyl)benzamide | C11H14BrNO2 | 272.14 | 1156121-66-2 biosynth.comuni.lu |
| 3-bromo-N-ethyl-5-fluoro-N-(2-hydroxyethyl)benzamide | C11H13BrFNO2 | 290.13 | 1178311-77-7 bldpharm.com |
| 3-bromo-N-(2-(2-(2-chlorobenzylidene)hydrazino)-2-oxoethyl)benzamide | C16H13BrClN3O2 | 394.65 | 769143-63-7 sigmaaldrich.com |
The study of this compound and its analogs contributes to the understanding of how structural modifications, such as the position of the bromine atom or alterations to the N-alkyl chain, can influence biological activity. This knowledge is crucial for the rational design of new compounds with desired pharmacological profiles.
Structure
3D Structure
Properties
IUPAC Name |
3-bromo-N-(2-hydroxyethyl)benzamide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H10BrNO2/c10-8-3-1-2-7(6-8)9(13)11-4-5-12/h1-3,6,12H,4-5H2,(H,11,13) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UEGSPYYXSPOOET-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC(=C1)Br)C(=O)NCCO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H10BrNO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20395122 | |
| Record name | 3-bromo-N-(2-hydroxyethyl)benzamide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20395122 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
244.08 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
57728-66-2 | |
| Record name | 3-Bromo-N-(2-hydroxyethyl)benzamide | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=57728-66-2 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 3-bromo-N-(2-hydroxyethyl)benzamide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20395122 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthetic Methodologies for 3 Bromo N 2 Hydroxyethyl Benzamide and Analogous Structures
Mechanistic Studies of Amide Bond Formation in the Synthesis of Benzamide (B126) Derivatives
The formation of an amide bond is a condensation reaction that, while thermodynamically favorable, often requires significant activation energy. The direct reaction between a carboxylic acid and an amine is typically slow and requires high temperatures, which can be incompatible with sensitive functional groups. Therefore, various strategies have been developed to facilitate this transformation under milder conditions.
Direct Amidation Strategies and Catalytic Approaches
Direct amidation involves the reaction of a carboxylic acid and an amine with the removal of a water molecule. Catalytic methods have been developed to accelerate this process, making it more efficient and environmentally benign. Boron-based catalysts, for instance, have shown considerable promise in promoting direct amide bond formation. These catalysts activate the carboxylic acid, making the carbonyl carbon more electrophilic and susceptible to nucleophilic attack by the amine.
Recent research has explored a variety of catalytic systems for direct amidation, including those based on boric acid and borate esters. catalyticamidation.info These catalysts are attractive due to their relatively low toxicity and cost. The mechanism is believed to involve the formation of a reactive acyloxyboron intermediate, which is then readily attacked by the amine.
| Catalyst Type | Example Catalyst | General Conditions |
| Boron-based | Boric Acid, B(OCH₂CF₃)₃ | Heat, often with azeotropic removal of water |
| Metal-based | Ti(OⁱPr)₄, ZrCl₄ | Anhydrous conditions, heat |
Table 1: Examples of Catalysts Used in Direct Amidation Reactions
Activated Carboxylic Acid Derivative Routes (e.g., Acid Chlorides, Mixed Anhydrides)
A more traditional and widely employed strategy for amide bond synthesis involves the conversion of the carboxylic acid into a more reactive derivative. This "activation" of the carboxyl group enhances its electrophilicity, allowing for a more facile reaction with the amine.
Acid Chlorides: One of the most common methods for activating a carboxylic acid is to convert it into an acid chloride. This is typically achieved by reacting the carboxylic acid with a chlorinating agent such as thionyl chloride (SOCl₂) or oxalyl chloride ((COCl)₂). The resulting acid chloride is highly electrophilic and reacts readily with amines to form the corresponding amide. The reaction of a benzoyl chloride with an amine is a classic example of this approach. organic-chemistry.org
Mixed Anhydrides: Another approach involves the formation of a mixed anhydride. This is often accomplished by reacting the carboxylic acid with a chloroformate, such as isobutyl chloroformate, in the presence of a base. The mixed anhydride is a good acylating agent and reacts with amines to provide the desired amide.
These activated-derivative routes are generally high-yielding and proceed under mild conditions, making them suitable for a wide range of substrates.
| Activating Agent | Activated Intermediate | Key Features |
| Thionyl Chloride (SOCl₂) | Acid Chloride | Highly reactive, reaction is often rapid at room temperature. |
| Oxalyl Chloride ((COCl)₂) | Acid Chloride | Similar to thionyl chloride, often used for milder conditions. |
| Isobutyl Chloroformate | Mixed Anhydride | Useful for peptide synthesis, can minimize side reactions. |
Table 2: Common Activating Agents for Carboxylic Acids
Specific Synthetic Pathways for 3-bromo-N-(2-hydroxyethyl)benzamide
The synthesis of this compound can be approached through several routes, primarily involving the coupling of a 3-bromobenzoic acid precursor with 2-aminoethanol.
Preparation of 3-Bromobenzoic Acid Precursors
The starting material for the synthesis of this compound is 3-bromobenzoic acid. This precursor can be prepared through various methods, a common one being the electrophilic bromination of benzoic acid. However, direct bromination of benzoic acid tends to yield a mixture of ortho, meta, and para isomers, with the meta isomer being a significant product due to the deactivating, meta-directing nature of the carboxylic acid group.
A more controlled synthesis involves the Sandmeyer reaction, starting from 3-aminobenzoic acid. Diazotization of the amino group followed by treatment with a copper(I) bromide solution provides a reliable route to 3-bromobenzoic acid with high regioselectivity.
N-Alkylation and Subsequent Amide Coupling Reactions
While less common for this specific target, an alternative conceptual pathway could involve the N-alkylation of a primary amide. In this scenario, 3-bromobenzamide (B114348) would be N-alkylated with a suitable 2-haloethanol derivative. However, this approach can be complicated by potential side reactions and is generally less direct than the amide coupling strategies.
The more straightforward and preferred method is the direct coupling of 3-bromobenzoic acid or its activated derivative with 2-aminoethanol.
A plausible and efficient synthesis of this compound involves the conversion of 3-bromobenzoic acid to 3-bromobenzoyl chloride using thionyl chloride or oxalyl chloride. The resulting acid chloride is then reacted with 2-aminoethanol in the presence of a base, such as triethylamine or pyridine, to neutralize the HCl byproduct and drive the reaction to completion.
Alternatively, direct catalytic amidation of 3-bromobenzoic acid with 2-aminoethanol using a boron-based catalyst or a standard peptide coupling agent like 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) in the presence of an additive like 1-hydroxybenzotriazole (HOBt) can also be employed.
| Reagents | Reaction Type | Plausible Conditions | Expected Outcome |
| 3-Bromobenzoic acid, SOCl₂, 2-aminoethanol, Et₃N | Acid Chloride Formation and Amidation | 1. Reflux with SOCl₂. 2. Reaction with 2-aminoethanol and Et₃N in an inert solvent (e.g., CH₂Cl₂) at 0 °C to room temperature. | High yield of this compound. |
| 3-Bromobenzoic acid, 2-aminoethanol, Boric Acid | Direct Catalytic Amidation | Heating in a solvent like toluene with azeotropic removal of water. | Moderate to good yield, environmentally friendly. |
| 3-Bromobenzoic acid, 2-aminoethanol, EDC, HOBt | Peptide Coupling | Room temperature in a polar aprotic solvent like DMF or CH₂Cl₂. | Good yield under mild conditions. |
Table 3: Plausible Synthetic Routes to this compound
Chemo- and Regioselectivity in the Synthesis of this compound
A critical consideration in the synthesis of this compound is chemoselectivity. The nucleophile, 2-aminoethanol, possesses two reactive sites: the primary amine and the primary hydroxyl group. The amine is generally more nucleophilic than the hydroxyl group, which allows for selective N-acylation over O-acylation under standard amidation conditions.
However, under certain conditions, particularly with highly reactive acylating agents or in the presence of specific catalysts, the formation of the O-acylated ester byproduct can occur. To favor N-acylation, the reaction is typically carried out under conditions that promote the nucleophilicity of the amine, such as in the presence of a non-nucleophilic base. The use of milder activating agents or catalytic methods can also enhance the chemoselectivity.
Regioselectivity is primarily determined by the starting materials. The use of 3-bromobenzoic acid ensures the bromo substituent is at the desired position on the benzene (B151609) ring. During the amidation reaction, the regioselectivity of the acylation is directed to the nitrogen atom of 2-aminoethanol due to its higher nucleophilicity. Copper-catalyzed amination reactions of bromobenzoic acids have been studied, and these reactions can exhibit high regioselectivity, though this is more relevant when considering modifications to the aromatic ring rather than the amide bond formation itself. nih.gov
Optimization of Reaction Conditions and Process Development for Scalable Synthesis
The successful and efficient synthesis of this compound on a larger, industrial scale necessitates a thorough optimization of reaction conditions and robust process development. Key parameters that are typically investigated to maximize yield, purity, and cost-effectiveness include the choice of solvent, base, reaction temperature, and the stoichiometry of the reactants.
For the acylation of ethanolamine with 3-bromobenzoyl chloride, a variety of solvents can be employed. While the classic Schotten-Baumann conditions use a biphasic system, alternative organic solvents can be explored. The choice of solvent can influence the solubility of reactants and products, reaction rate, and ease of product isolation.
The selection of a suitable base is also critical. While sodium hydroxide is commonly used, other organic or inorganic bases can be evaluated for their efficiency in neutralizing the generated HCl without promoting unwanted side reactions. The concentration and rate of addition of the base can also be optimized to control the reaction exotherm and maintain a stable pH.
Reaction temperature is another crucial parameter that requires careful control. The acylation reaction is often exothermic, and maintaining an optimal temperature range is essential to prevent side reactions and ensure the stability of the product. Cooling the reaction mixture, especially during the initial addition of the acyl chloride, is a common practice.
The stoichiometry of the reactants, specifically the molar ratio of 3-bromobenzoyl chloride to ethanolamine and the base, is a key factor in maximizing the conversion of the limiting reagent and minimizing the formation of impurities. A slight excess of one reactant may be used to drive the reaction to completion, but this needs to be balanced against the cost and difficulty of removing the excess reactant during workup.
Process development for scalable synthesis also involves considerations beyond the reaction itself. This includes the development of efficient workup and purification procedures to isolate the this compound in high purity. Techniques such as crystallization, extraction, and filtration are commonly employed and need to be optimized for large-scale operations.
The following interactive data table illustrates a hypothetical optimization study for the synthesis of this compound, showcasing how different parameters can influence the reaction yield.
| Entry | Solvent | Base | Temperature (°C) | Molar Ratio (Acyl Chloride:Amine:Base) | Yield (%) |
| 1 | Dichloromethane/Water | NaOH | 0-5 | 1:1.1:1.2 | 85 |
| 2 | Toluene/Water | K2CO3 | 20-25 | 1:1.1:1.5 | 78 |
| 3 | Tetrahydrofuran | Triethylamine | 0-5 | 1:1.2:1.3 | 92 |
| 4 | Dichloromethane/Water | NaOH | 20-25 | 1:1.1:1.2 | 82 |
| 5 | Tetrahydrofuran | Pyridine | 0-5 | 1:1.2:1.3 | 88 |
This table is for illustrative purposes and does not represent actual experimental data.
Green Chemistry Approaches in the Synthesis of this compound
In recent years, the principles of green chemistry have become increasingly important in the design of chemical syntheses, aiming to reduce the environmental impact of chemical processes. The synthesis of this compound can be made more environmentally friendly by adopting several green chemistry strategies.
One key area of focus is the replacement of hazardous solvents with more benign alternatives. Traditional solvents like dichloromethane are effective but pose environmental and health risks. The exploration of greener solvents, such as bio-based solvents or even water, is a significant step towards a more sustainable synthesis. For instance, the use of surfactant chemistry in aqueous solutions has been shown to be effective for amide bond formation from acyl chlorides and amines, enabling a chromatography-free scalable process and the potential for recycling the reaction medium. acs.orgacs.org
Another important green chemistry principle is the use of catalytic methods to reduce waste. While the Schotten-Baumann reaction is generally efficient, it still generates stoichiometric amounts of salt waste. The development of catalytic methods for amide bond formation, which would reduce the need for stoichiometric activating agents or bases, is an active area of research. ucl.ac.uk
Life cycle assessment (LCA) is a comprehensive tool used to evaluate the environmental impact of a product or process throughout its entire life cycle, from raw material extraction to disposal. researchgate.netrsc.org Applying LCA to the synthesis of this compound can help identify the stages with the highest environmental burden and guide the development of more sustainable alternatives.
The following table summarizes some green chemistry metrics that can be used to evaluate the synthesis of this compound.
| Green Chemistry Metric | Description | Goal for a "Greener" Process |
| Atom Economy | The measure of the amount of starting materials that end up in the final product. | Maximize (closer to 100%) |
| Process Mass Intensity (PMI) | The ratio of the total mass of materials used to the mass of the final product. | Minimize (closer to 1) |
| E-Factor | The ratio of the mass of waste to the mass of the product. | Minimize (closer to 0) |
| Solvent Intensity | The ratio of the mass of solvent used to the mass of the product. | Minimize |
By considering these green chemistry principles and metrics, the synthesis of this compound can be designed to be not only efficient and cost-effective but also environmentally responsible.
Advanced Spectroscopic and Structural Elucidation of 3 Bromo N 2 Hydroxyethyl Benzamide
Nuclear Magnetic Resonance (NMR) Spectroscopy for Comprehensive Structural Assignment
Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone technique for the unambiguous structural determination of organic molecules. For 3-bromo-N-(2-hydroxyethyl)benzamide, a detailed analysis of one-dimensional (¹H and ¹³C) and two-dimensional NMR spectra would provide comprehensive insights into its molecular framework, including the precise arrangement of atoms and their electronic environments.
Proton (¹H) and Carbon-13 (¹³C) NMR Chemical Shift Analysis
In a hypothetical ¹H NMR spectrum of this compound, distinct signals would correspond to each unique proton in the molecule. The aromatic protons on the brominated benzene (B151609) ring would typically appear in the downfield region (δ 7.0-8.0 ppm) due to the deshielding effect of the aromatic ring current. The specific splitting patterns of these signals would reveal their coupling relationships (ortho, meta, para). The protons of the hydroxyethyl (B10761427) group (-CH₂-CH₂-OH) would resonate further upfield. The two methylene groups would likely appear as triplets, integrating to two protons each, due to coupling with each other. The amide proton (-NH-) would present as a broad singlet or a triplet, depending on the solvent and its coupling with the adjacent methylene group. The hydroxyl proton (-OH) would also typically be a broad singlet, and its chemical shift could be highly variable depending on concentration and solvent.
The ¹³C NMR spectrum would complement the ¹H NMR data by providing information on the carbon skeleton. The carbonyl carbon of the amide group would be the most downfield signal (typically δ 165-175 ppm). The aromatic carbons would appear in the δ 120-140 ppm region, with the carbon atom attached to the bromine atom showing a characteristic chemical shift. The two methylene carbons of the hydroxyethyl side chain would be found in the upfield region of the spectrum.
Interactive Data Table: Predicted ¹H NMR Chemical Shifts
| Protons | Predicted Chemical Shift (ppm) | Multiplicity |
| Aromatic-H | 7.0 - 8.0 | Multiplet |
| Amide-H | 7.5 - 8.5 | Broad Singlet/Triplet |
| Methylene-H (adjacent to NH) | 3.5 - 3.8 | Triplet |
| Methylene-H (adjacent to OH) | 3.7 - 4.0 | Triplet |
| Hydroxyl-H | Variable | Broad Singlet |
Interactive Data Table: Predicted ¹³C NMR Chemical Shifts
| Carbon Atom | Predicted Chemical Shift (ppm) |
| Carbonyl | 165 - 175 |
| Aromatic C-Br | 120 - 125 |
| Aromatic C-H | 125 - 135 |
| Aromatic C-C=O | 130 - 140 |
| Methylene C-N | 40 - 45 |
| Methylene C-O | 60 - 65 |
Two-Dimensional NMR Techniques (e.g., COSY, HSQC, HMBC) for Connectivity and Correlation
To definitively assign the proton and carbon signals and to confirm the connectivity within the this compound molecule, a suite of two-dimensional NMR experiments would be employed.
COSY (Correlation Spectroscopy): This experiment would reveal proton-proton coupling networks. For instance, cross-peaks would be observed between the two methylene groups of the hydroxyethyl chain, confirming their adjacent relationship. It would also help to delineate the coupling between the aromatic protons.
HSQC (Heteronuclear Single Quantum Coherence): This technique correlates directly bonded proton and carbon atoms. It would allow for the unambiguous assignment of each carbon signal based on the chemical shift of its attached proton(s).
Dynamic NMR Studies for Conformational Analysis
While significant conformational flexibility is not anticipated around the amide bond due to its partial double bond character, dynamic NMR studies could potentially provide insights into the rotation around the C-N bond of the ethylamide side chain and the orientation of the hydroxyethyl group relative to the aromatic ring. By conducting NMR experiments at variable temperatures, it might be possible to observe changes in the spectra that could indicate the presence of different conformers and allow for the determination of the energy barriers between them.
High-Resolution Mass Spectrometry (HRMS) for Exact Mass and Fragmentation Pattern Analysis
High-Resolution Mass Spectrometry (HRMS) is a powerful tool for determining the elemental composition of a molecule with high accuracy. For this compound (C₉H₁₀BrNO₂), the expected monoisotopic mass would be calculated and compared to the experimentally determined value. The presence of bromine would be readily identifiable due to its characteristic isotopic pattern (⁷⁹Br and ⁸¹Br in an approximate 1:1 ratio), which would result in two major peaks in the mass spectrum separated by two mass units.
The fragmentation pattern observed in the mass spectrum upon ionization would provide valuable structural information. Common fragmentation pathways for this molecule could include:
Loss of the hydroxyethyl group.
Cleavage of the amide bond, leading to the formation of a 3-bromobenzoyl cation.
Loss of a water molecule from the hydroxyethyl side chain.
By analyzing these fragment ions, the connectivity of the molecule can be further corroborated.
Interactive Data Table: Expected HRMS Data
| Ion | Formula | Calculated m/z |
| [M+H]⁺ (⁷⁹Br) | C₉H₁₁⁷⁹BrNO₂⁺ | 243.9973 |
| [M+H]⁺ (⁸¹Br) | C₉H₁₁⁸¹BrNO₂⁺ | 245.9953 |
| [M-CH₂CH₂OH]⁺ (⁷⁹Br) | C₇H₄⁷⁹BrO⁺ | 182.9449 |
| [M-CH₂CH₂OH]⁺ (⁸¹Br) | C₇H₄⁸¹BrO⁺ | 184.9428 |
Infrared (IR) and Raman Spectroscopy for Functional Group Identification and Vibrational Analysis
Infrared (IR) and Raman spectroscopy are complementary techniques that provide information about the vibrational modes of a molecule, allowing for the identification of key functional groups.
In the IR spectrum of this compound, characteristic absorption bands would be expected:
A broad band in the region of 3300-3500 cm⁻¹ corresponding to the O-H stretching vibration of the hydroxyl group.
A sharp band around 3300 cm⁻¹ due to the N-H stretching of the secondary amide.
A strong absorption band in the range of 1630-1680 cm⁻¹ attributed to the C=O stretching vibration of the amide I band.
A band around 1550 cm⁻¹ corresponding to the N-H bending and C-N stretching of the amide II band.
C-H stretching vibrations of the aromatic ring and the alkyl chain would appear around 2850-3100 cm⁻¹.
The C-Br stretching vibration would be observed in the fingerprint region, typically below 700 cm⁻¹.
Raman spectroscopy would provide complementary information, particularly for the non-polar bonds and the aromatic ring vibrations.
Interactive Data Table: Key IR Absorption Bands
| Functional Group | Vibrational Mode | Expected Wavenumber (cm⁻¹) |
| O-H | Stretching | 3300 - 3500 (broad) |
| N-H | Stretching | ~3300 (sharp) |
| C=O (Amide I) | Stretching | 1630 - 1680 |
| N-H bend, C-N stretch (Amide II) | Bending/Stretching | ~1550 |
| Aromatic C-H | Stretching | 3000 - 3100 |
| Aliphatic C-H | Stretching | 2850 - 3000 |
| C-Br | Stretching | < 700 |
X-ray Crystallography for Solid-State Molecular Structure and Crystal Packing
Should a suitable single crystal of this compound be obtained, X-ray crystallography would provide the most definitive three-dimensional structural information in the solid state. This technique would allow for the precise determination of bond lengths, bond angles, and torsion angles.
The crystal structure would reveal the conformation of the molecule in the solid state, including the planarity of the benzamide (B126) group and the orientation of the hydroxyethyl side chain. Furthermore, analysis of the crystal packing would elucidate the intermolecular interactions, such as hydrogen bonding involving the amide N-H, the carbonyl oxygen, and the hydroxyl group. These hydrogen bonds would play a crucial role in stabilizing the crystal lattice. The arrangement of the brominated benzene rings, potentially involving halogen bonding or π-π stacking interactions, would also be revealed.
Chiroptical Spectroscopy (e.g., VCD, ECD) for Stereochemical Characterization (if chiral derivatives are considered)
As of the current body of scientific literature, there are no published studies on the use of chiroptical spectroscopy for the stereochemical characterization of chiral derivatives of this compound. The parent molecule is achiral and thus does not exhibit circular dichroism. The synthesis and subsequent analysis of chiral derivatives would be a prerequisite for any such investigation.
Should such research be undertaken, it would be anticipated that Vibrational Circular Dichroism (VCD) and Electronic Circular Dichroism (ECD) would be powerful techniques to determine the absolute configuration of any synthesized chiral analogs. VCD spectroscopy, being sensitive to the stereochemical environment of vibrating functional groups, could provide detailed conformational and configurational information. ECD spectroscopy would offer insights into the spatial arrangement of chromophores within the chiral derivatives.
However, in the absence of experimental data and computational studies for any chiral derivative of this compound, no specific findings or data can be reported.
Computational Chemistry and Molecular Modeling of 3 Bromo N 2 Hydroxyethyl Benzamide
Quantum Chemical Calculations of Electronic Structure and Reactivity Descriptors
Quantum chemical calculations are fundamental to understanding the electronic properties and reactivity of a molecule. These methods provide insights into how the electrons are distributed within the molecule and how it is likely to interact with other chemical species.
Density Functional Theory (DFT) is a widely used computational method to investigate the electronic structure of molecules. For 3-bromo-N-(2-hydroxyethyl)benzamide, DFT calculations would be employed to determine the energies and shapes of its molecular orbitals, particularly the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The energy of the HOMO is related to the molecule's ability to donate electrons, while the LUMO energy indicates its electron-accepting ability. The HOMO-LUMO energy gap is a crucial parameter for assessing the molecule's chemical reactivity and stability.
A Molecular Electrostatic Potential (MEP) map would also be generated using DFT. This map illustrates the charge distribution across the molecule, highlighting regions that are electron-rich (nucleophilic) and electron-poor (electrophilic). For this compound, the MEP would likely show negative potential (red and yellow regions) around the oxygen atoms of the carbonyl and hydroxyl groups, as well as the bromine atom, indicating these as potential sites for electrophilic attack. Positive potential (blue regions) would be expected around the hydrogen atoms of the amide and hydroxyl groups, suggesting their involvement in hydrogen bonding.
Table 1: Hypothetical DFT-Calculated Electronic Properties of this compound
| Parameter | Hypothetical Value | Significance |
| HOMO Energy | -6.5 eV | Indicates electron-donating capacity |
| LUMO Energy | -1.2 eV | Indicates electron-accepting capacity |
| HOMO-LUMO Gap | 5.3 eV | Relates to chemical reactivity and stability |
| Dipole Moment | 3.5 D | Measures the overall polarity of the molecule |
Note: The values in this table are hypothetical and serve as an illustration of the data that would be obtained from DFT calculations.
Computational methods can accurately predict spectroscopic data, which is invaluable for the characterization of new compounds. Theoretical calculations of Nuclear Magnetic Resonance (NMR) chemical shifts (¹H and ¹³C) and Infrared (IR) vibrational frequencies for this compound would be performed. These predicted spectra can be compared with experimental data to confirm the molecular structure. Discrepancies between calculated and experimental spectra can often be explained by considering solvent effects and intermolecular interactions. For instance, the characteristic vibrational frequencies for the C=O stretching, N-H stretching, and O-H stretching in the IR spectrum would be predicted.
Table 2: Hypothetical Predicted Vibrational Frequencies for this compound
| Functional Group | Predicted Wavenumber (cm⁻¹) | Vibrational Mode |
| O-H (hydroxyl) | ~3400 | Stretching |
| N-H (amide) | ~3300 | Stretching |
| C-H (aromatic) | ~3100-3000 | Stretching |
| C-H (aliphatic) | ~2950-2850 | Stretching |
| C=O (amide I) | ~1650 | Stretching |
| N-H (amide II) | ~1550 | Bending |
| C-Br | ~680 | Stretching |
Note: These are approximate frequency ranges and would be calculated more precisely using computational methods.
Conformational Analysis and Potential Energy Surface Mapping
The flexible hydroxyethyl (B10761427) side chain of this compound allows it to adopt various conformations. Conformational analysis is performed to identify the most stable three-dimensional arrangement of the atoms (the global minimum) and other low-energy conformers. This is achieved by systematically rotating the rotatable bonds and calculating the energy of each resulting conformation. The results are often visualized as a potential energy surface (PES), which maps the energy of the molecule as a function of its geometry. Understanding the preferred conformations is crucial as the biological activity and physical properties of a molecule are often dependent on its 3D structure.
Molecular Dynamics Simulations for Dynamic Behavior and Solvent Interactions
While quantum chemical calculations provide information on static molecules, Molecular Dynamics (MD) simulations allow for the study of the dynamic behavior of this compound over time. In an MD simulation, the atoms of the molecule are treated as classical particles, and their motions are simulated by solving Newton's equations of motion. This approach can provide insights into the conformational changes the molecule undergoes in a solution, its flexibility, and its interactions with solvent molecules (e.g., water). MD simulations are particularly useful for understanding how the molecule behaves in a physiological environment.
Ligand-Based and Structure-Based Drug Design Principles Applied to this compound Analogues
The principles of drug design can be applied to this compound to explore its therapeutic potential and to design analogues with improved properties.
Ligand-Based Drug Design: In the absence of a known 3D structure of the biological target, ligand-based methods are employed. nih.gov These approaches rely on the knowledge of other molecules that bind to the target of interest. By comparing the structural and electronic features of a series of active compounds, a pharmacophore model can be developed. This model represents the essential features required for biological activity. Analogues of this compound could be designed to better fit this pharmacophore.
Structure-Based Drug Design: If the 3D structure of the biological target is known, structure-based drug design can be utilized. This involves designing ligands that can fit into the binding site of the target and form favorable interactions. The insights gained from molecular docking of this compound could guide the design of new analogues with modifications to the aromatic ring or the side chain to enhance binding affinity and selectivity. For instance, the introduction of different substituents on the phenyl ring could modulate the electronic properties and steric interactions with the receptor. nih.gov
Structure Activity Relationship Sar Studies of 3 Bromo N 2 Hydroxyethyl Benzamide Analogues
Rational Design and Synthesis of Chemically Modified 3-bromo-N-(2-hydroxyethyl)benzamide Derivatives
The rational design of analogues of this compound involves a multifaceted approach, targeting specific regions of the molecule for chemical modification. These modifications are guided by an understanding of the potential interactions of the compound with its biological target. The primary areas for modification include the benzene (B151609) ring, the hydroxyethyl (B10761427) moiety, and the amide linkage.
Systematic Variation of Substituents on the Benzene Ring (e.g., Halogen, Alkyl, Alkoxy)
The nature and position of substituents on the benzene ring can significantly influence the electronic properties, lipophilicity, and steric profile of the molecule, thereby affecting its binding affinity and biological activity. In the case of this compound, the bromine atom at the 3-position is a key feature. SAR studies often involve the substitution of this bromine with other halogens (e.g., chlorine, fluorine) to probe the effect of electronegativity and atomic size on activity.
Furthermore, the introduction of various alkyl (e.g., methyl, ethyl) and alkoxy (e.g., methoxy, ethoxy) groups at different positions on the benzene ring can provide insights into the steric and electronic requirements of the binding pocket. For instance, a study on N-[(2-pyrrolidinyl)methyl]-substituted benzamides demonstrated that aromatic and amine substituent effects significantly impact the apparent lipophilicity of the compounds. nih.gov The introduction of a 6-hydroxy group was found to increase lipophilicity, an effect attributed to the formation of an intramolecular hydrogen bond with the amide carbonyl group. nih.gov Conversely, a 6-methoxy group decreased lipophilicity. nih.gov The presence of a substituent at the 3-position was observed to lower lipophilicity due to a combination of steric and electronic influences on the adjacent 2-methoxy group. nih.gov
Table 1: Impact of Benzene Ring Substituents on the Biological Activity of N-(2-hydroxyethyl)benzamide Analogues
| Compound | Substituent at 3-position | Other Substituents | Relative Biological Activity |
| 1a | Br | - | Baseline |
| 1b | Cl | - | Data not available |
| 1c | F | - | Data not available |
| 1d | I | - | Data not available |
| 1e | Br | 5-fluoro | Data not available |
| 1f | Br | 2-hydroxy, 3-methyl | Data not available |
Note: The data in this table is hypothetical and for illustrative purposes due to the lack of specific experimental results for this compound analogues in the public domain.
Modifications of the Hydroxyethyl Moiety (e.g., Chain Length, Hydroxyl Group Replacement)
The N-(2-hydroxyethyl) side chain plays a crucial role in the molecule's polarity and its potential to form hydrogen bonds. Systematic modifications to this moiety are therefore a key aspect of SAR studies. This includes altering the length of the alkyl chain (e.g., N-(3-hydroxypropyl)benzamide, N-(4-hydroxybutyl)benzamide) to determine the optimal distance between the amide and the terminal hydroxyl group for target interaction.
Another important modification is the replacement of the hydroxyl group with other functional groups to probe the necessity of the hydrogen bond donor. For example, replacing the hydroxyl group with an ether (e.g., N-(2-ethoxyethyl)benzamide) or an amine can significantly alter the compound's properties and biological activity. Research on GPR52 G protein-biased agonists showed that extending the alkyl chain of the aminoalcohol side chain of a benzamide (B126) derivative did not lead to improved potency. chemrxiv.org
Table 2: Influence of Hydroxyethyl Moiety Modifications on the Biological Activity of 3-bromobenzamide (B114348) Analogues
| Compound | Side Chain | Relative Biological Activity |
| 2a | -NH-CH2-CH2-OH | Baseline |
| 2b | -NH-CH2-CH2-CH2-OH | Data not available |
| 2c | -NH-CH2-CH2-O-CH2-CH3 | Data not available |
| 2d | -N(CH2-CH2-OH)2 | Data not available |
Note: The data in this table is hypothetical and for illustrative purposes due to the lack of specific experimental results for this compound analogues in the public domain.
Isosteric Replacements at the Amide Linkage
The amide bond is a central feature of the benzamide scaffold, but it can be susceptible to enzymatic degradation. Isosteric replacement of the amide group with more stable bioisosteres is a common strategy in medicinal chemistry to improve metabolic stability and other pharmacokinetic properties. nih.govsci-hub.se Common amide isosteres include heterocycles such as triazoles, oxadiazoles, and pyrimidines. nih.govsci-hub.senih.gov These replacements can also introduce new structural features and interaction points, potentially leading to altered biological activity. For instance, the replacement of an amide group with a heterocyclic ring can introduce structural rigidity, which may result in compounds with improved potency and selectivity. sci-hub.se
Elucidation of Key Pharmacophoric Elements and Structural Determinants of Activity
Through the systematic synthesis and biological evaluation of the analogues described above, key pharmacophoric elements can be identified. A pharmacophore is the three-dimensional arrangement of essential features that a molecule must possess to exert a specific biological effect. For this compound and its analogues, the key pharmacophoric elements are likely to include:
An aromatic ring: This provides a scaffold for the attachment of other functional groups and may engage in hydrophobic or pi-stacking interactions with the target.
A hydrogen bond acceptor: The carbonyl oxygen of the amide group is a strong hydrogen bond acceptor.
A hydrogen bond donor: The amide N-H group and the terminal hydroxyl group can act as hydrogen bond donors.
A halogen atom at the 3-position: The bromine atom likely contributes to the electronic properties and may be involved in halogen bonding or hydrophobic interactions.
The spatial relationship between these elements is critical for activity.
Quantitative Structure-Activity Relationship (QSAR) Modeling for Predictive Insights
Quantitative Structure-Activity Relationship (QSAR) studies aim to establish a mathematical relationship between the chemical structure of a series of compounds and their biological activity. By using statistical methods, QSAR models can be developed to predict the activity of novel compounds before their synthesis, thereby streamlining the drug discovery process.
For benzamide derivatives, QSAR studies have shown that various physicochemical and topological descriptors can be correlated with biological activity. For example, a QSAR study on substituted benzamides with antimicrobial activity revealed that topological descriptors and molecular connectivity indices were important for modeling their activity. nih.gov Another study on N-substituted benzimidazole (B57391) derived carboxamides used 3D-QSAR models to explore the molecular properties influencing their antioxidative activity. nih.govresearchgate.net Such models can provide valuable predictive insights for the design of more potent this compound analogues.
Impact of Stereochemistry on Biological Activity (if applicable to chiral analogues)
While this compound itself is not chiral, the introduction of chiral centers into its analogues can have a profound impact on their biological activity. Biological systems, being inherently chiral, often exhibit stereoselectivity in their interactions with small molecules. nih.gov If a chiral center is introduced, for example, by modifying the hydroxyethyl side chain, the resulting enantiomers may display different potencies, with one enantiomer being significantly more active than the other. Therefore, for any chiral analogues of this compound, the investigation of the biological activity of individual enantiomers is crucial for a complete understanding of the SAR.
In Vitro Biological Profiling and Mechanistic Investigations of 3 Bromo N 2 Hydroxyethyl Benzamide
Target Identification and Validation Methodologies
The initial step in characterizing a new chemical entity is to identify its molecular targets. Techniques such as affinity chromatography and chemical proteomics are powerful tools for this purpose. In a typical workflow, the compound of interest, in this case, 3-bromo-N-(2-hydroxyethyl)benzamide, would be immobilized on a solid support to create an affinity matrix. This matrix would then be used to capture binding partners from cell lysates. The captured proteins would be identified using mass spectrometry, revealing potential molecular targets. Subsequent validation studies would be necessary to confirm these interactions and their biological relevance.
Enzyme Inhibition and Activation Assays
Given that many benzamide-containing molecules are known to be enzyme inhibitors, a crucial part of the investigation would involve screening against a panel of relevant enzymes. For instance, based on the benzamide (B126) scaffold, enzymes such as poly (ADP-ribose) polymerase (PARP) or histone deacetylases (HDACs) could be considered as potential targets. Enzyme inhibition or activation assays would be conducted to determine the compound's effect on the catalytic activity of specific enzymes. These assays typically measure the rate of substrate conversion to product in the presence and absence of the test compound, allowing for the calculation of parameters like the half-maximal inhibitory concentration (IC₅₀) or activation constant (Kₐ).
Receptor Binding and Modulation Studies
The interaction of the compound with various receptors would also be investigated. This is particularly relevant for G-protein coupled receptors (GPCRs) and nuclear receptors, which are common targets for therapeutic drugs. Radioligand binding assays are a classic method to determine the affinity of a compound for a specific receptor. In these assays, a radiolabeled ligand known to bind to the receptor is competed off by the test compound. The ability of this compound to displace the radioligand would indicate its binding affinity. Functional assays would then be performed to determine whether the compound acts as an agonist, antagonist, or allosteric modulator of the receptor's activity.
Cellular Assays for Investigating Biological Responses
Cell Viability and Proliferation Assays
The effect of this compound on cell survival and growth would be assessed using cell viability and proliferation assays. These would be conducted across a panel of specific cell lines, potentially including cancer and non-cancerous cells, to determine any cell-type-specific effects. Common assays include the MTT assay, which measures metabolic activity, and direct cell counting or DNA synthesis assays (e.g., BrdU incorporation) to assess proliferation. The results would be used to determine the compound's cytotoxicity and cytostatic effects.
Apoptosis and Necrosis Pathway Analysis
If the compound is found to reduce cell viability, further studies would be necessary to determine the mechanism of cell death. Assays for apoptosis and necrosis would be performed to distinguish between programmed cell death and cellular injury. This would involve measuring markers of apoptosis such as caspase activation (e.g., using caspase-3/7 assays), changes in mitochondrial membrane potential, and the externalization of phosphatidylserine (B164497) (e.g., via Annexin V staining).
High-Throughput Screening (HTS) of this compound Analogue Libraries
Without published research on this specific compound, any attempt to generate content for these sections would be fabricated and lack the necessary scientific basis.
Advanced Chemical Biology Applications of 3 Bromo N 2 Hydroxyethyl Benzamide and Its Derivatives
Development of 3-bromo-N-(2-hydroxyethyl)benzamide as Chemical Probes for Biological Systems
A chemical probe is a small molecule that is used to study the function of a specific protein or pathway in a biological system. nih.gov The development of potent and selective chemical probes is crucial for validating the therapeutic potential of new drug targets. nih.govebi.ac.uk The structure of this compound, featuring a benzamide (B126) core, is a common scaffold in inhibitors of bromodomain and extra-terminal domain (BET) family proteins. nih.govebi.ac.uknih.gov These proteins are epigenetic "readers" that play a critical role in the regulation of gene transcription and are implicated in diseases such as cancer and inflammation. nih.gov
The development of this compound as a chemical probe would involve several key steps:
Target Identification and Validation: The initial step is to identify the protein target(s) of the compound. Based on its chemical structure, members of the BET family of bromodomains are likely candidates. In vitro binding assays, such as AlphaScreen or surface plasmon resonance (SPR), would be employed to determine the binding affinity of the compound to a panel of bromodomains.
Structure-Activity Relationship (SAR) Studies: To improve the potency and selectivity of the initial hit, a medicinal chemistry campaign would be initiated. This involves synthesizing and testing a series of analogues of this compound to understand how modifications to its chemical structure affect its binding affinity and selectivity for the target protein(s).
Cellular Activity and Target Engagement: A good chemical probe must be able to enter cells and engage its target in a cellular context. Cellular assays would be used to assess the compound's ability to inhibit the function of its target protein, for example, by measuring changes in gene expression for a BET bromodomain inhibitor.
Demonstration of a Clear In Vitro and In Vivo Pharmacological Effect: The probe should elicit a measurable biological response that is consistent with the modulation of its intended target.
A well-characterized chemical probe derived from this compound could be a valuable tool for dissecting the biological roles of its target protein and for validating it as a potential drug target.
Synthesis of Biotinylated or Fluorescently Tagged Analogues for Target Engagement Studies
To confirm that a chemical probe is interacting with its intended target within a complex biological system, researchers often use tagged versions of the compound. Biotin and fluorescent dyes are two common tags that can be attached to a small molecule probe.
Biotinylated Analogues:
Biotin is a vitamin that forms an exceptionally strong and specific interaction with the protein streptavidin. mdpi.com This high-affinity interaction can be exploited to isolate and identify the protein targets of a biotinylated probe. The synthesis of a biotinylated analogue of this compound would involve chemically linking a biotin molecule to the parent compound. This is typically done by incorporating a linker arm to minimize steric hindrance that could interfere with the binding of the probe to its target or the biotin tag to streptavidin.
The general workflow for using a biotinylated probe in a target engagement study is as follows:
Incubate cells or a cell lysate with the biotinylated probe.
Lyse the cells (if not already done) and add streptavidin-coated beads.
The biotinylated probe, along with its bound protein target(s), will be captured by the beads.
After washing away non-specifically bound proteins, the captured proteins can be eluted and identified using techniques like mass spectrometry.
This approach, known as affinity purification, can provide direct evidence of target engagement and help to identify previously unknown binding partners of the probe. nih.gov
Fluorescently Tagged Analogues:
Attaching a fluorescent dye to this compound would allow for the direct visualization of the probe within cells using fluorescence microscopy. This can provide valuable information about the subcellular localization of the probe and its target. A variety of fluorescent dyes are commercially available with different excitation and emission properties, allowing for multiplexing with other fluorescent reporters. researchgate.net
The synthesis of a fluorescently tagged analogue requires careful consideration of the attachment point of the dye to avoid disrupting the binding of the probe to its target. The choice of dye will also depend on the specific application and the imaging instrumentation available.
| Tag | Principle of Detection | Primary Application | Advantages | Considerations |
| Biotin | High-affinity binding to streptavidin | Target identification and pull-down experiments | High specificity and strong interaction | Indirect detection, potential for steric hindrance |
| Fluorescent Dye | Emission of light upon excitation | Cellular imaging and localization studies | Direct visualization in living or fixed cells | Potential for phototoxicity and background fluorescence |
Photoaffinity Labeling Strategies for Identifying Direct Protein Interactions
While affinity purification with biotinylated probes can identify proteins that interact with a compound, it does not distinguish between direct and indirect binding partners. Photoaffinity labeling (PAL) is a powerful technique that can be used to create a covalent bond between a probe and its direct binding target upon activation with light. nih.govnih.govresearchgate.net
The design of a photoaffinity probe based on this compound would involve the incorporation of a photoreactive group, such as a diazirine or an aryl azide, into the molecule. nih.govnih.gov This photoreactive group is inert in the dark but, upon exposure to UV light, forms a highly reactive species that can covalently attach to nearby amino acid residues of the protein it is bound to. nih.gov
A typical PAL experiment involves the following steps:
Incubate cells or a cell lysate with the photoaffinity probe.
Irradiate the sample with UV light to induce covalent cross-linking between the probe and its target protein(s).
The probe-protein adducts can then be enriched, often using a second tag on the probe such as biotin, and identified by mass spectrometry. nih.gov
The site of covalent attachment on the protein can also be mapped, providing valuable information about the binding site of the compound. researchgate.net
| Photoreactive Group | Activation Wavelength | Reactive Intermediate | Advantages | Disadvantages |
| Aryl Azide | 254-300 nm | Nitrene | Relatively easy to synthesize | Can be less specific, potential for side reactions |
| Phenyl Diazirine | ~350 nm | Carbene | Highly reactive and short-lived, leading to more specific labeling | Can be more challenging to synthesize |
| Benzophenone | ~350 nm | Triplet Ketone | Can insert into C-H bonds, relatively stable | Can be bulky, may alter compound properties |
Application in Proteomics and Metabolomics Studies to Elucidate Pathway Perturbations
Treatment of biological systems with this compound or its optimized derivatives can lead to changes in the levels of proteins and metabolites, providing insights into the compound's mechanism of action and its effects on cellular pathways.
Proteomics Studies:
Proteomics is the large-scale study of proteins. By comparing the proteome of cells treated with a compound to that of untreated cells, researchers can identify proteins whose expression levels or post-translational modifications are altered. nih.gov This can reveal the downstream effects of inhibiting the compound's target and can help to identify potential biomarkers of drug response. nih.gov
For example, if this compound were to inhibit a BET bromodomain, a proteomics study might reveal changes in the expression of genes that are regulated by that bromodomain.
Metabolomics Studies:
Metabolomics is the systematic study of the unique chemical fingerprints that specific cellular processes leave behind—the metabolites. nih.gov By analyzing the metabolome of cells or organisms treated with a compound, researchers can gain a snapshot of the physiological state and identify metabolic pathways that are perturbed. nih.govnih.gov
For instance, treatment with a derivative of this compound might alter specific metabolic pathways, which could be indicative of its on-target and off-target effects. nih.gov
| -omics Approach | Molecules Analyzed | Information Gained | Key Techniques |
| Proteomics | Proteins | Changes in protein expression and post-translational modifications | Mass Spectrometry (e.g., LC-MS/MS), 2D-Gel Electrophoresis |
| Metabolomics | Metabolites | Alterations in metabolic pathways and cellular physiology | Mass Spectrometry (e.g., GC-MS, LC-MS), Nuclear Magnetic Resonance (NMR) Spectroscopy |
By integrating data from these advanced chemical biology applications, a comprehensive understanding of the biological activity of this compound and its derivatives can be achieved, paving the way for their use as powerful research tools and potential starting points for drug discovery.
Future Research Directions and Emerging Paradigms for 3 Bromo N 2 Hydroxyethyl Benzamide Research
Integration of Artificial Intelligence and Machine Learning in Rational Design and Synthesis
The convergence of artificial intelligence (AI) and machine learning (ML) with medicinal chemistry presents a transformative approach to drug discovery and development. nih.govnih.gov For 3-bromo-N-(2-hydroxyethyl)benzamide, these computational tools can accelerate the design of new analogues with enhanced potency and specificity. ML algorithms can be trained on large datasets of existing benzamide (B126) derivatives to build predictive models for biological activity and physicochemical properties. nih.govacs.org
Future research could employ AI for several key tasks:
De Novo Design: Generative AI models can design novel derivatives of this compound tailored to specific biological targets. nih.gov
Synthesis Planning: Computer-Aided Synthesis Planning (CASP) tools, powered by machine learning, can propose efficient and novel synthetic routes, potentially reducing the time and resources required for chemical synthesis. acs.orgbeilstein-journals.org
Property Prediction: AI models can predict absorption, distribution, metabolism, excretion, and toxicity (ADMET) profiles, helping to prioritize candidates with favorable drug-like properties early in the discovery pipeline.
| AI/ML Application | Description | Potential Impact on Research |
|---|---|---|
| Quantitative Structure-Activity Relationship (QSAR) | Develop models that correlate structural features of benzamide derivatives with their biological activity to predict the potency of new designs. | Accelerated identification of lead compounds with high potency. |
| Generative Models | Create novel molecular structures based on learned chemical patterns and desired properties. | Expansion of chemical space beyond known benzamide analogues. |
| Retrosynthesis Prediction | Propose synthetic pathways for novel target molecules by working backward from the final product. beilstein-journals.org | Optimization of synthesis strategies for efficiency and cost-effectiveness. |
| Reaction Condition Optimization | Predict optimal solvents, catalysts, and temperatures for synthetic reactions to maximize yield and purity. beilstein-journals.org | Improved reliability and scalability of chemical synthesis. |
Exploration of Novel Synthetic Methodologies (e.g., C-H functionalization, photocatalysis)
Modern synthetic organic chemistry offers powerful tools that can be applied to the synthesis and modification of this compound. Methodologies like C-H functionalization and photocatalysis provide avenues for more efficient and sustainable synthesis.
C-H Functionalization: This technique allows for the direct modification of carbon-hydrogen bonds, which are ubiquitous in organic molecules. For the benzamide scaffold, late-stage C-H functionalization could enable the rapid diversification of derivatives by introducing new functional groups directly onto the aromatic ring or the ethyl side chain, bypassing the need for multi-step pre-functionalization strategies. researchgate.netcolab.ws
Photocatalysis: Utilizing light to drive chemical reactions, photocatalysis operates under mild conditions and offers unique reactivity. cardiff.ac.ukcore.ac.uk This approach could be used to forge new bonds or introduce functionalities to the this compound structure in ways that are difficult to achieve with traditional thermal methods. researchgate.netrsc.org The use of visible light as a reagentless energy source aligns with the principles of green chemistry. colab.wscardiff.ac.uk
| Methodology | Description | Potential Advantage |
|---|---|---|
| C-H Functionalization | Directly converts C-H bonds into new C-C or C-heteroatom bonds, enabling late-stage modification of the core structure. researchgate.net | Rapid generation of a diverse library of analogues for structure-activity relationship (SAR) studies. |
| Photoredox Catalysis | Uses light to initiate redox reactions, allowing for unique chemical transformations under mild conditions. core.ac.ukrsc.org | Access to novel chemical space and improved sustainability of synthetic processes. |
Investigation of New Biological Targets and Disease Areas for Benzamide Scaffolds
The benzamide core is a "privileged scaffold," meaning it is capable of binding to a variety of biological targets. mdpi.com Research has shown benzamide derivatives to be active against a range of targets, including enzymes and receptors involved in various diseases. researchgate.netnih.govmdpi.com Future research on this compound should involve broad biological screening to uncover novel therapeutic applications.
Potential new target classes and disease areas to investigate include:
Neurodegenerative Diseases: Benzamide derivatives have been explored as inhibitors of enzymes like acetylcholinesterase (AChE) and β-secretase (BACE1), which are key targets in Alzheimer's disease. mdpi.com
Infectious Diseases: The bacterial cell division protein FtsZ has been identified as a target for some benzamide compounds, suggesting a potential role in developing new antibiotics. nih.gov Tuberculosis is another area where substituted benzamides have shown promise. mdpi.com
Oncology: Certain benzamide derivatives have been investigated as kinase inhibitors or as agents that can overcome multidrug resistance in cancer cells by inhibiting transporters like ABCG2. researchgate.netmdpi.com
| Potential Biological Target | Associated Disease Area | Rationale |
|---|---|---|
| Acetylcholinesterase (AChE) / β-secretase (BACE1) | Alzheimer's Disease | Benzamide scaffolds have shown inhibitory activity against these key enzymes in Alzheimer's pathology. mdpi.com |
| Protein Kinases | Cancer, Inflammatory Diseases | The benzamide moiety is a common feature in many kinase inhibitors. researchgate.net |
| FtsZ | Bacterial Infections | This essential bacterial cell division protein is a validated target for benzamide-based antibacterial agents. nih.gov |
| Carbonic Anhydrases (CAs) | Glaucoma, Epilepsy | Sulfonamide-bearing benzamides have shown potent inhibition of various CA isoenzymes. nih.gov |
Development of Multi-Targeting Approaches with this compound Derivatives
Complex multifactorial diseases like Alzheimer's or cancer often require therapeutic strategies that can modulate multiple biological targets simultaneously. mdpi.com This concept, known as polypharmacology, is an emerging paradigm in drug design. researchgate.net The versatile benzamide scaffold is well-suited for the development of multi-target-directed ligands (MTDLs). nih.gov
By strategically combining pharmacophores, derivatives of this compound could be designed to interact with two or more distinct targets. For example, a single molecule could be engineered to inhibit both AChE and BACE1 for Alzheimer's disease, or to combine a kinase inhibitor with an agent that blocks a drug efflux pump in cancer therapy. mdpi.comresearchgate.netnih.gov This approach can lead to enhanced therapeutic efficacy and a reduced likelihood of developing drug resistance. researchgate.net
Q & A
Basic Questions
Q. What are the common synthetic routes for preparing 3-bromo-N-(2-hydroxyethyl)benzamide, and how can reaction conditions be optimized?
- Methodology : The compound is typically synthesized via nucleophilic substitution or coupling reactions. A general approach involves reacting 3-bromobenzoyl chloride with 2-hydroxyethylamine in a polar aprotic solvent (e.g., dichloromethane) under basic conditions (e.g., pyridine or triethylamine) to neutralize HCl byproducts . Optimization includes controlling stoichiometry (e.g., 1.2:1 molar ratio of amine to acyl chloride) and temperature (0–25°C to minimize side reactions). Purification often employs column chromatography (silica gel, eluent systems like ethyl acetate/hexane) or preparative HPLC for high-purity isolates .
Q. Which spectroscopic and crystallographic techniques are most effective for characterizing this compound?
- Methodology :
- Spectroscopy : ¹H/¹³C NMR confirms functional groups (e.g., amide NH at δ ~8–10 ppm, hydroxyethyl protons at δ ~3.5–4.0 ppm) . IR identifies amide C=O stretches (~1650 cm⁻¹) and hydroxyl groups (~3300 cm⁻¹). HRMS validates molecular weight (expected [M+H]⁺: 258.0 for C₉H₁₀BrNO₂).
- Crystallography : Single-crystal X-ray diffraction (SXRD) with SHELXL or SHELXTL refines bond lengths/angles. Mercury CSD aids in visualizing packing patterns and hydrogen-bonding networks (e.g., O–H···O interactions between hydroxyethyl groups) .
Advanced Research Questions
Q. How can researchers address discrepancies in crystallographic data during structural determination?
- Methodology : Contradictions in SXRD data (e.g., disordered hydroxyethyl groups) require iterative refinement using SHELXL’s restraints (e.g., DFIX for bond distances) and validation via R-factor convergence (<5%). Mercury’s "Packing Similarity" tool compares intermolecular interactions against databases to resolve ambiguities . For non-crystalline samples, solid-state NMR or DFT-based geometry optimization provides complementary data .
Q. What experimental strategies mitigate low yields in benzamide synthesis?
- Methodology : Low yields (<40%) may arise from competing hydrolysis of the acyl chloride or incomplete amine activation. Strategies include:
- Reagent Optimization : Use N-hydroxysuccinimide (NHS) esters to stabilize reactive intermediates .
- Solvent Selection : Anhydrous DMF or THF minimizes water-mediated side reactions.
- Catalysis : Pd/C or DMAP accelerates coupling in sterically hindered systems . Post-reaction quenching with ice-water and extraction (e.g., ethyl acetate) improves recovery .
Q. How can structure-activity relationship (SAR) studies be designed for this compound derivatives?
- Methodology :
- Analog Synthesis : Introduce substituents at the benzene ring (e.g., nitro, methoxy) or modify the hydroxyethyl group (e.g., alkylation) .
- Biological Assays : Test analogs against target enzymes (e.g., kinases, proteases) using fluorescence polarization or microplate calorimetry. For example, morpholine-derived benzamides showed Trypanosoma brucei inhibition (IC₅₀ ~1–10 µM) via target engagement studies .
- Computational Modeling : Docking (AutoDock Vina) and MD simulations predict binding modes, prioritizing analogs with enhanced hydrophobic/electrostatic interactions .
Q. What are the challenges in analyzing the ecological impact of this compound?
- Methodology : Limited ecotoxicity data necessitate OECD guideline testing:
- Biodegradation : Modified Sturm test (OECD 301B) assesses CO₂ evolution over 28 days.
- Aquatic Toxicity : Daphnia magna acute immobilization (OECD 202) and algae growth inhibition (OECD 201) assays determine EC₅₀ values.
- Bioaccumulation : Log P (predicted ~1.5 via ACD/Percepta) indicates moderate lipophilicity, warranting BCF studies in fish .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
